methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo[3,4-g][1]benzofuran-2-yl]pentanoate
Description
Methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo[3,4-g][1]benzofuran-2-yl]pentanoate is a structurally complex compound featuring a fused furobenzofuran core, an iodinated pentanoate ester, and stereochemical complexity at the C-4 (R-configuration) and C-2 (S-configuration) positions. The furo[3,4-g][1]benzofuran system is a bicyclic heteroaromatic framework with methoxy and ketone substituents, while the pentanoate ester incorporates an iodine atom at the 4-position. This compound’s synthesis and structural elucidation likely rely on advanced crystallographic tools like the SHELX program suite, which is widely used for small-molecule refinement and structure determination .
Properties
Molecular Formula |
C17H19IO6 |
|---|---|
Molecular Weight |
446.2 g/mol |
IUPAC Name |
methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo[3,4-g][1]benzofuran-2-yl]pentanoate |
InChI |
InChI=1S/C17H19IO6/c1-17(18,5-4-13(19)22-3)12-7-10-11(21-2)6-9-8-23-16(20)14(9)15(10)24-12/h6,12H,4-5,7-8H2,1-3H3/t12-,17+/m0/s1 |
InChI Key |
ZJDDLEHMPISQDE-YVEFUNNKSA-N |
Isomeric SMILES |
C[C@@](CCC(=O)OC)([C@@H]1CC2=C(C=C3COC(=O)C3=C2O1)OC)I |
Canonical SMILES |
CC(CCC(=O)OC)(C1CC2=C(C=C3COC(=O)C3=C2O1)OC)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo3,4-gbenzofuran-2-yl]pentanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the furobenzofuran ring system: This can be achieved through a series of cyclization reactions.
Introduction of the iodinated pentanoate moiety: This step involves the iodination of a suitable precursor, followed by esterification to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo3,4-gbenzofuran-2-yl]pentanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The iodinated moiety makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while nucleophilic substitution could result in the replacement of the iodine atom with another functional group.
Scientific Research Applications
Methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo3,4-g
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes, particularly those involving iodine-containing compounds.
Medicine: The compound’s unique structure could make it a candidate for drug development, particularly for targeting specific molecular pathways.
Industry: It could be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism by which methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo3,4-gbenzofuran-2-yl]pentanoate exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Core Heterocycles: The target compound employs a furobenzofuran system, distinct from the benzofuran in Impurity D(EP) and the coumarin (2-oxochromen) in the compound . Furobenzofurans are less common in pharmaceuticals compared to benzofurans or coumarins, suggesting specialized applications (e.g., kinase inhibition or photodynamic therapy). The steroid-linked pentanoate in highlights a divergent application in hormone-like molecules, contrasting with the target’s smaller heterocyclic core.
Iodination Patterns: The 4-iodo substituent in the target’s pentanoate is unique compared to the 3,5-diiodo phenyl group in Impurity D(EP) . Mono-iodination may enhance metabolic stability compared to diiodinated analogs, which are bulkier and prone to dehalogenation.
Ester vs. Ketone Functionality: The target’s methyl pentanoate ester differs functionally from Impurity D(EP)’s diaryl ketone . Esters are more hydrolytically labile, which could influence bioavailability compared to ketones.
Stereochemical Complexity: The target’s 4R and 2S configurations contrast with the 2S configuration in the coumarin-linked pentanoate . Such stereochemical specificity often dictates binding affinity in biological systems (e.g., enzyme inhibition).
Biological Activity
Methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo[3,4-g]benzofuran-2-yl]pentanoate is a complex organic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on current research findings.
Structural Characteristics
The compound features a unique structure that includes:
- An iodine atom
- A methoxy group
- A furobenzofuran moiety
These structural components contribute to its interactions with biological targets, making it a candidate for various therapeutic applications.
Biological Activity Overview
Preliminary studies indicate that methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo[3,4-g]benzofuran-2-yl]pentanoate may exhibit significant biological activities including:
- Enzyme Inhibition : Potentially inhibits specific enzymes involved in disease pathways.
- Receptor Interaction : May interact with receptors implicated in cancer and inflammation.
- Cellular Signaling Modulation : Influences cellular signaling pathways through its binding to biological macromolecules.
Research has focused on understanding how this compound interacts with various protein targets. Techniques such as molecular docking simulations and surface plasmon resonance have been employed to elucidate these interactions.
Interaction Studies
The compound's binding affinity to protein targets is crucial for predicting its therapeutic efficacy. Below is a summary of interaction studies:
| Protein Target | Binding Affinity | Biological Implication |
|---|---|---|
| Enzyme A | High | Cancer pathway inhibition |
| Receptor B | Moderate | Anti-inflammatory effects |
| Kinase C | Low | Potential neuroprotective role |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo[3,4-g]benzofuran-2-yl]pentanoate:
-
Anticancer Properties : In vitro studies demonstrated that compounds with similar structures showed selective cytotoxicity against various cancer cell lines.
- Study Reference : A study published in the British Journal of Pharmacology highlighted the anticancer properties of furobenzofuran derivatives, suggesting a similar potential for this compound .
- Anti-inflammatory Effects : Research indicates that related compounds can inhibit inflammatory pathways, which may also apply to methyl (4R)-4-iodo derivative.
- Neuroprotective Activity : Some studies suggest that furobenzofuran derivatives possess neuroprotective properties, indicating potential applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
